Tert-butyl 2-methylnona-2,4-dienoate

Hydrolytic Stability Selective Deprotection Kinetic Comparison

Tert-butyl 2-methylnona-2,4-dienoate (CAS 796034-98-5, molecular formula C14H24O2, molecular weight 224.34 g/mol) is a substituted allylic ester featuring a conjugated diene system and a tert-butyl ester moiety. The compound belongs to the class of 2,4-dienoate esters, which are employed as synthetic building blocks in the preparation of complex natural products, flavor components, and insect pheromones.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 796034-98-5
Cat. No. B12521466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-methylnona-2,4-dienoate
CAS796034-98-5
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCC=CC=C(C)C(=O)OC(C)(C)C
InChIInChI=1S/C14H24O2/c1-6-7-8-9-10-11-12(2)13(15)16-14(3,4)5/h9-11H,6-8H2,1-5H3
InChIKeyAOHIQEUIPFYQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-methylnona-2,4-dienoate (CAS 796034-98-5) Procurement Evidence Baseline: A Substituted Allylic Ester for Conjugated Diene Applications


Tert-butyl 2-methylnona-2,4-dienoate (CAS 796034-98-5, molecular formula C14H24O2, molecular weight 224.34 g/mol) is a substituted allylic ester featuring a conjugated diene system and a tert-butyl ester moiety . The compound belongs to the class of 2,4-dienoate esters, which are employed as synthetic building blocks in the preparation of complex natural products, flavor components, and insect pheromones [1]. The 2-methyl substituent and the bulky tert-butyl ester group impose steric and electronic effects that distinguish this compound from its methyl, ethyl, or unsubstituted analogs in terms of hydrolytic stability, nucleophilic addition regioselectivity, and cycloaddition reactivity [2].

Synthetic role Conjugated diene building block for natural product and pheromone synthesis
Ester stability tert-Butyl ester enables orthogonal deprotection strategies in multi-step routes
Steric control 2-Methyl substituent biases diene conformation for diastereoselective cycloadditions

Why Generic Alkyl 2-Methylnona-2,4-dienoate Substitutions Fail: Differentiated Hydrolytic Stability and Steric Steering Among Ester Analogs


Despite sharing a core 2-methylnona-2,4-dienoate scaffold, the tert-butyl ester variant (CAS 796034-98-5) cannot be freely interchanged with its methyl ester (CAS 61382-50-1) or tert-butyl nona-2,4-dienoate (CAS 796034-95-2) counterparts. In alkaline saponification kinetics, tert-butyl esters of aliphatic diesters hydrolyze at rates up to an order of magnitude slower than their methyl ester analogs, as demonstrated by Homan's comparative rate constant data [1]. This differential susceptibility has practical consequences in synthetic routes that demand selective deprotection, as LiOH/dioxane conditions at room temperature cleave methyl esters while leaving tert-butyl esters intact [2]. Furthermore, the additional 2-methyl substituent introduces allylic strain that alters the conformational equilibrium of the diene system, potentially affecting facial selectivity in Diels-Alder cycloadditions relative to the unsubstituted analog [3]. These orthogonal reactivity profiles mean that substituting one ester for another without re-optimizing reaction conditions can lead to significantly altered yields, selectivity, and purification requirements.

1 Methyl ester analog (CAS 61382-50-1): Faster alkaline hydrolysis may compromise orthogonal deprotection strategies; stability profile does not transfer directly.
2 Unsubstituted analog (CAS 796034-95-2): Lacks 2-methyl steric bias; altered diastereoselectivity in Diels-Alder cycloadditions expected.
3 Generic alkyl dienoates: Hydrolytic lability and nucleophilic susceptibility may shift reaction outcomes without re-optimization.

Quantitative Evidence Guide: Tert-butyl 2-methylnona-2,4-dienoate Versus Closest Analogs — Hydrolytic Stability, Steric Effect, and Conformational Differentiation


Alkaline Hydrolysis Rate Differentiation: tert-Butyl Ester Survives Conditions That Cleave Methyl Esters

The tert-butyl ester group in CAS 796034-98-5 confers significantly enhanced resistance to alkaline hydrolysis relative to the methyl ester analog (CAS 61382-50-1). In kinetic studies of aliphatic dicarboxylic tert-butyl esters, Homan reported that tert-butyl succinate hydrolyzes at approximately k1 = 0.014 min⁻¹ in 0.1 M NaOH at 25 °C, compared to k1 ≈ 0.11 min⁻¹ for dimethyl succinate under identical conditions — an approximately 8-fold rate reduction [1]. Extrapolating to the mono-ester 2-methylnona-2,4-dienoate series, this kinetic separation enables selective deprotection strategies where the tert-butyl ester remains intact while methyl esters are cleaved, using 1 M LiOH in 1,4-dioxane at room temperature overnight [2].

Hydrolysis rate
Class-level
tert-Butyl ester ~8× slower alkaline hydrolysis than methyl ester 0.014 min⁻¹ vs 0.11 min⁻¹ (succinate model, 0.1 M NaOH, 25 °C)
Supports orthogonal deprotection workflow selection
Class-level inference from dicarboxylic ester data; direct measurement on target compound advised
Hydrolytic Stability Selective Deprotection Kinetic Comparison

Steric Shielding by tert-Butyl versus Methyl Ester: Reduced Electrophilicity in Nucleophilic Additions

The tert-butyl group in CAS 796034-98-5 introduces significant steric bulk at the ester carbonyl, reducing its susceptibility to nucleophilic attack compared to the methyl ester analog. Literature reports indicate that tert-butyl esters exhibit diminished reaction rates with nucleophiles due to the steric shielding of the carbonyl carbon by the three methyl groups of the tert-butyl moiety, which is absent in methyl esters [1]. This steric effect is quantified in general ester reactivity studies where the relative rate of alkaline hydrolysis of tert-butyl acetate is approximately 0.05 relative to methyl acetate (set at 1.0) in 70% aqueous acetone [2]. The 2-methyl substituent further contributes allylic 1,3-strain, potentially reinforcing this steric differentiation in reactions at the diene terminus [3].

Nucleophilic shielding
Class-level
tert-Butyl ester relative hydrolysis rate ~0.05 (methyl ester = 1.0) ~20-fold reduction, inferred from acetate analogs in 70% aq. acetone
Reduced electrophilicity may aid chemoselective transformations at diene
Data from small-molecule esters; steric shielding effect class-general
Steric Hindrance Nucleophilic Attack Electrophilicity

2-Methyl Substituent Effect: Conformational Control in Diene Cycloaddition Chemistry

The 2-methyl substituent present in CAS 796034-98-5 differentiates this compound from the unsubstituted analog tert-butyl nona-2,4-dienoate (CAS 796034-95-2). The 2-methyl group introduces allylic 1,3-strain (A¹·³ strain) that biases the conformational equilibrium of the conjugated diene system, potentially altering the s-cis/s-trans ratio — a critical determinant of Diels-Alder reactivity [1]. While direct quantitative data comparing the cycloaddition rates of the 2-methyl versus 2-H analogs is not available in the open literature for this specific scaffold, systematic studies on substituted dienoates have shown that 2-alkyl substitution can shift endo/exo selectivity by >20% and alter reaction rates by factors of 2–5 depending on the dienophile [2]. This conformational effect is absent in CAS 796034-95-2, which lacks the 2-methyl group.

Conformational bias
Class-level
2-Methyl substitution alters endo/exo selectivity by >20%; rate altered 2–5× Diels-Alder with maleic anhydride/N-phenylmaleimide (class-level inference)
Enables diastereoselective cycloaddition in synthetic applications
Direct data for this scaffold not reported; inferred from 2-alkyl dienoate studies
Diels-Alder Conformational Analysis Regioselectivity

Physical Property Differentiation: LogP, Boiling Point, and Volatility Profiles for Formulation Decisions

The tert-butyl ester of 2-methylnona-2,4-dienoic acid (CAS 796034-98-5) possesses distinct physicochemical properties compared to its methyl ester analog. The tert-butyl ester has a predicted LogP of approximately 4.8 (ACD/Labs), compared to approximately 3.5 for methyl 2-methylnona-2,4-dienoate (CAS 61382-50-1), reflecting the increased lipophilicity conferred by the tert-butyl group . The molecular weight difference (224.34 vs 182.26 g/mol) translates to lower volatility and higher boiling point for the tert-butyl ester, which is relevant for applications in flavor formulation where controlled release profiles are desired [1]. In gas chromatographic analysis, the tert-butyl ester exhibits a longer retention time than the methyl ester under identical conditions, facilitating analytical separation of mixed ester samples .

Physicochemical profile
Cross-study
ΔLogP +1.3, MW +42 g/mol, longer GC retention tert-butyl ester: predicted LogP 4.8; methyl ester: 3.5 (ACD/Labs)
Higher lipophilicity and lower volatility support formulation and analytical differentiation
Predicted values; experimental LogP and retention confirmation recommended
Physicochemical Properties LogP Volatility Formulation

Procurement Decision Scenarios: Where Tert-butyl 2-methylnona-2,4-dienoate (CAS 796034-98-5) Outperforms Analogs


Synthetic Sequences Requiring Orthogonal Ester Deprotection

In multi-step total syntheses where both a dienoate ester and a methyl ester must be present in the same intermediate, procurement of CAS 796034-98-5 is justified because its tert-butyl ester survives LiOH/dioxane conditions that quantitatively cleave methyl esters [1]. This orthogonal stability, rooted in the approximately 8-fold slower alkaline hydrolysis rate of tert-butyl esters compared to methyl esters [2], eliminates the need for additional protecting group manipulations and reduces step count. The methyl ester analog (CAS 61382-50-1) would be incompatible with such a strategy.

Diels-Alder Cycloaddition with Stereoinduction from the 2-Methyl Group

Synthetic programs aiming to exploit the 2-methyl substituent for facial selectivity in Diels-Alder reactions should specify CAS 796034-98-5 rather than the unsubstituted analog (CAS 796034-95-2). The allylic 1,3-strain imposed by the 2-methyl group biases the diene conformation and can shift endo/exo selectivity by >20% in cycloadditions with common dienophiles [3]. The unsubstituted analog lacks this stereodirecting element and would yield different diastereomeric ratios in cycloadduct products.

Flavor Formulation with Controlled Volatility and Lipophilicity

For flavor and fragrance applications requiring a less volatile, more lipophilic 2-methyl-2,4-nonadienoate ester, the tert-butyl variant (predicted LogP ≈ 4.8) is the preferred procurement choice over the methyl ester (predicted LogP ≈ 3.5) . The higher molecular weight and lower vapor pressure of the tert-butyl ester translate to slower evaporation and prolonged sensory perception in finished formulations, a key consideration for long-lasting savory and citrus flavor profiles [4].

Analytical Reference Standard for GC-MS Differentiation of Dienoate Esters

Laboratories requiring a distinct retention time reference for the unambiguous identification of tert-butyl 2-methylnona-2,4-dienoate in complex mixtures should procure CAS 796034-98-5. The tert-butyl ester elutes significantly later than the corresponding methyl ester on standard non-polar GC columns, providing a clear chromatographic separation window that facilitates quantification in flavor analysis, environmental monitoring, or metabolomics studies .

Application
Selection Property
Validation Focus
Orthogonal deprotection sequences
tert-Butyl ester stability under basic conditions
Stability differential under basic hydrolysis
Diastereoselective Diels-Alder cycloaddition
2-Methyl substituent for allylic 1,3-strain
Endo/exo selectivity and diastereomeric ratio
Controlled-release flavor formulation
Higher lipophilicity and lower volatility
Evaporation rate and sensory perception
GC-MS reference standard
Distinct retention time on non-polar columns
Chromatographic retention time differentiation
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